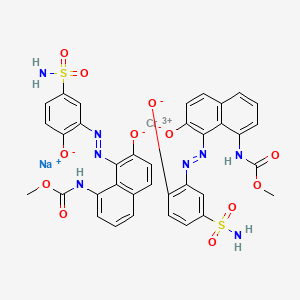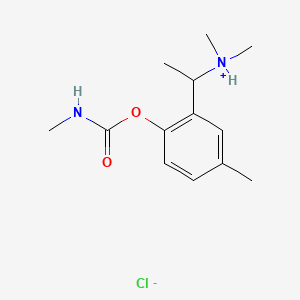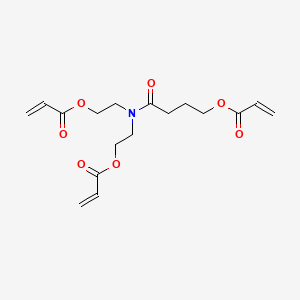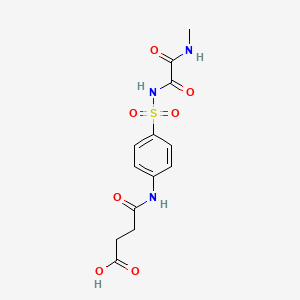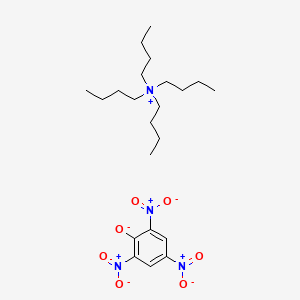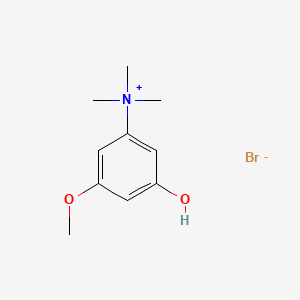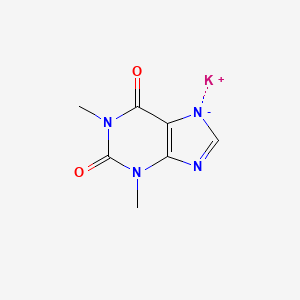
Dimethylarsine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylarsine bromide, also known as dimethyl bromoarsine, is an organoarsenic compound with the chemical formula C₂H₆AsBr. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Dimethylarsine bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsine with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment and techniques to handle the toxic and reactive nature of the compound.
Analyse Chemischer Reaktionen
Dimethylarsine bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo substitution reactions with other halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethylarsine bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of dimethylarsine bromide involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and protein function. It can also induce oxidative stress and damage cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethylarsine bromide can be compared with other similar compounds, such as:
Trimethylarsine: Another organoarsenic compound with similar reactivity but different chemical properties.
Dimethylarsinic acid: An oxidized form of dimethylarsine with distinct chemical and biological properties.
Arsenic trioxide: A well-known arsenic compound with different applications and toxicity profiles.
This compound is unique in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
676-71-1 |
|---|---|
Molekularformel |
C2H6AsBr |
Molekulargewicht |
184.89 g/mol |
IUPAC-Name |
bromo(dimethyl)arsane |
InChI |
InChI=1S/C2H6AsBr/c1-3(2)4/h1-2H3 |
InChI-Schlüssel |
CLPWFUUCALUFOY-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


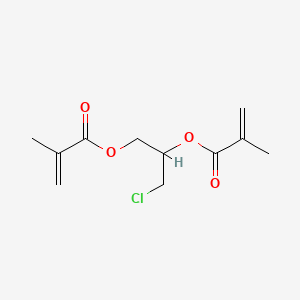
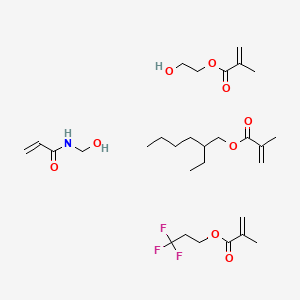
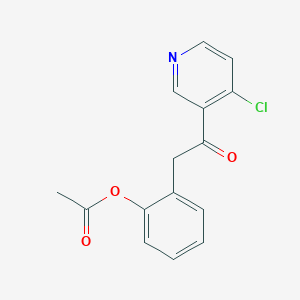
![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
